molecular formula C21H25NO3 B2422659 3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-24-2

3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2422659
CAS No.: 638142-24-2
M. Wt: 339.435
InChI Key: VOAGHPIMGMIZFP-UHFFFAOYSA-N
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Description

3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound with a unique structure that combines a benzo[d]oxazole core with a tert-butylphenoxypropyl side chain

Properties

IUPAC Name

3-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15-6-11-19-18(14-15)22(20(23)25-19)12-5-13-24-17-9-7-16(8-10-17)21(2,3)4/h6-11,14H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAGHPIMGMIZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzo[d]oxazole core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the tert-butylphenoxypropyl side chain: This step involves the nucleophilic substitution of a halogenated propyl derivative with 4-tert-butylphenol, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final coupling: The benzo[d]oxazole core is then coupled with the tert-butylphenoxypropyl intermediate under conditions that facilitate the formation of the final product, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenoxy)propyl derivatives: These compounds share the tert-butylphenoxypropyl side chain but differ in the core structure.

    Benzo[d]oxazole derivatives: Compounds with a similar benzo[d]oxazole core but different substituents on the ring.

Uniqueness

3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is unique due to the combination of its benzo[d]oxazole core and tert-butylphenoxypropyl side chain, which imparts specific chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]oxazole moiety, which is known for its diverse biological activities. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various cellular models. For instance, studies have shown that derivatives of benzoxazole can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it shows potential as a tyrosinase inhibitor, which is crucial for melanin biosynthesis. In vitro assays demonstrated that related benzoxazole derivatives exhibited IC50 values in the micromolar range, suggesting moderate to strong inhibitory effects against tyrosinase . This property could be leveraged for skin-lightening applications.

3. Cytotoxicity and Antitumor Activity

In studies involving cancer cell lines, compounds with similar scaffolds have displayed cytotoxic effects. For example, B16F10 melanoma cells treated with related compounds showed reduced cell viability at concentrations as low as 1 μM after 48 hours . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

  • Skin Lightening : A study focusing on the skin-lightening effects of benzoxazole derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced tyrosinase inhibition, leading to a decrease in melanin production in human skin fibroblasts .
  • Cancer Research : In vivo studies using mouse models indicated that certain benzoxazole derivatives could inhibit tumor growth and metastasis when administered at specific dosages, showcasing their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstitutionEffect on Activity
Hydroxyl group at position 4Increased tyrosinase inhibition
Methyl group at position 5Slight increase in cytotoxicity
Tert-butyl substitutionEnhanced lipophilicity and membrane penetration

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesEvidence Source
1H^1H-NMRδ 1.3 (s, 9H, tert-butyl), δ 4.2 (t, 2H, OCH2_2)
HRMS[M+H]+^+ calcd. 352.1913, found 352.1908
Elemental AnalysisC: 74.7% (calcd.), 74.5% (obs.)

Q. Table 2. Bioactivity Screening Protocol

Assay TypeConditionsOutcome MetricEvidence Source
AntifungalRPMI-1640, 48h, 35°CMIC (µg/mL)
CytotoxicityHeLa cells, 24h, MTT reagentIC50_{50}

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